1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process may include the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine, such as 4-methylcyclohexylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products may include amine derivatives.
Substitution: Products depend on the nucleophile used and can include various substituted pyrazole derivatives.
Scientific Research Applications
1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and the pyrazole ring are likely involved in these interactions, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide: Lacks the 4-methylcyclohexyl group.
N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide: Lacks the 1,5-dimethyl groups.
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H20N4O3 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20N4O3/c1-8-4-6-10(7-5-8)14-13(18)11-12(17(19)20)9(2)16(3)15-11/h8,10H,4-7H2,1-3H3,(H,14,18) |
InChI Key |
OCYPAGKHCDUEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
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